![molecular formula C27H30FN3O B2627134 (4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326867-60-0](/img/structure/B2627134.png)
(4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
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Description
(4-(4-Benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Synthesis and Structural Analysis
Research on related compounds often focuses on their synthesis, structural characterization, and analysis through techniques like X-ray diffraction, Hirshfeld surface analysis, and various spectroscopic methods. These studies lay the groundwork for understanding the physical and chemical properties of these compounds, which is crucial for their potential applications in scientific research and drug development. For example, the synthesis and structural exploration of bioactive heterocycles, such as the novel compound prepared from 3-(piperidin-4-yl)benzo[d]isoxazole, have shown antiproliferative activity. The crystal structure and intermolecular interactions, including hydrogen bonding and pi-pi stacking, have been meticulously analyzed to understand their stability and reactivity (S. Benaka Prasad et al., 2018).
Pharmacological Applications
Another crucial area of research involves the pharmacological applications of these compounds, particularly their potential as bioactive molecules in drug discovery. Studies have explored various derivatives for their activity against biological targets, such as the NMDA receptor and the CB2 receptor, highlighting the potential of these compounds in developing treatments for conditions like hyperalgesia and inflammation (I. Borza et al., 2007; Z. Luo, M. Naguib, 2012).
properties
IUPAC Name |
[4-(4-benzylpiperidin-1-yl)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O/c28-22-9-10-25-23(18-22)26(24(19-29-25)27(32)31-13-5-2-6-14-31)30-15-11-21(12-16-30)17-20-7-3-1-4-8-20/h1,3-4,7-10,18-19,21H,2,5-6,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRHFVUTNKMEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)CC5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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